Photoaldrin

Description

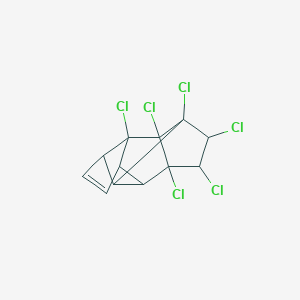

Structure

2D Structure

Properties

CAS No. |

13350-71-5 |

|---|---|

Molecular Formula |

C12H8Cl6 |

Molecular Weight |

364.9 g/mol |

IUPAC Name |

1,2,3,10,11,12-hexachloropentacyclo[6.4.0.02,10.03,7.04,9]dodec-5-ene |

InChI |

InChI=1S/C12H8Cl6/c13-7-8(14)11(17)6-4-2-1-3-5(6)10(7,16)12(11,18)9(3,4)15/h1-8H |

InChI Key |

WOLXXINQKHSWTP-UHFFFAOYSA-N |

SMILES |

C1=CC2C3C4C1C2(C5(C4(C(C(C35Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=CC2C3C4C1C2(C5(C4(C(C(C35Cl)Cl)Cl)Cl)Cl)Cl |

Synonyms |

PHOTOALDRIN |

Origin of Product |

United States |

Photochemical Transformation Pathways and Reaction Dynamics of Photoaldrin

Elucidation of Photoreaction Mechanisms from Aldrin (B1666841) Precursors

Direct Photolysis and Excited State Reactivity of Aldrin to Photoaldrin

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the aldrin molecule, leading to an electronically excited state. nih.gov Although aldrin does not absorb significantly at wavelengths above 290 nm, the portion of the solar spectrum that reaches the Earth's surface, it can undergo photodegradation upon exposure to UV light. cdc.govfao.org The photodegradative half-life of aldrin on thin film plates exposed to UV radiation (>290 nm) has been reported to be 113 hours. cdc.gov

Upon excitation, the aldrin molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). annualreviews.orgjst.go.jp From this state, it can undergo intersystem crossing to a more stable triplet state (T₁). annualreviews.orgtsijournals.com The photoisomerization of aldrin to this compound is believed to proceed through this triplet excited state. annualreviews.orgcore.ac.uk This intramolecular rearrangement involves the formation of a new carbon-carbon bond, resulting in the caged structure characteristic of this compound. jst.go.jpjst.go.jp

Sensitized Photolysis and Radical Intermediates in this compound Formation

The conversion of aldrin to this compound is significantly enhanced in the presence of photosensitizers. annualreviews.org Sensitizers are molecules that can absorb light energy and transfer it to the aldrin molecule, thereby promoting it to its reactive triplet state without the need for direct light absorption by aldrin itself. whiterose.ac.uk This process is particularly important under environmental conditions where direct photolysis might be slow.

Commonly studied sensitizers for this reaction include acetone (B3395972) and benzophenone (B1666685). annualreviews.orgepa.gov For instance, the photolysis of aldrin in a benzene (B151609) solution with benzophenone as a sensitizer (B1316253) at wavelengths between 288 and 350 nm resulted in a 77% yield of this compound. epa.gov Similarly, photolysis of aldrin in a solution with acetone as a sensitizer yielded this compound. annualreviews.org The mechanism involves the sensitizer absorbing light, undergoing intersystem crossing to its triplet state, and then transferring this triplet energy to an aldrin molecule. tsijournals.comnih.gov This energy transfer is a key step in overcoming the activation barrier for the isomerization.

While the primary mechanism for sensitized photolysis involves energy transfer to form the triplet state of aldrin, radical intermediates can also play a role in the broader photochemical environment. For example, hydroxyl radicals (HO•), which are common in the atmosphere and can be generated by photochemical processes, are proposed to be involved in the rearrangement of aldrin to this compound. fao.orgacs.org

Influence of Environmental Conditions on this compound Phototransformation Kinetics

The rate of this compound formation is influenced by several environmental factors. The presence and intensity of sunlight are primary drivers. jst.go.jp Studies have shown that the conversion of aldrin to this compound occurs in the vapor phase, in solution, and as a solid film upon exposure to sunlight or UV lamps. annualreviews.orgvdoc.pub For example, when aldrin vapor was irradiated with a sunlamp for 45 hours, both dieldrin (B1670511) and this compound were formed. vdoc.pub

The environmental medium also plays a crucial role. On surfaces, such as soil or leaves, the rate of phototransformation can be affected by the nature of the surface. nih.gov In water, the presence of substances like humic acids can influence the photochemical behavior of aldrin. epa.gov The photodegradation of aldrin in sterilized paddy water under light of wavelengths greater than 300 nm showed a 25% loss after 36 hours, with the formation of dieldrin. nih.gov While specific kinetic data across a wide range of pH values for this compound formation is not extensively detailed in the literature, aldrin itself is stable in a pH range of 4 to 8, suggesting that pH may have a limited direct effect on the molecule's stability during photolysis. fao.org

Secondary Photoproduct Formation from this compound

Once formed, this compound can undergo further photochemical reactions, leading to the formation of secondary photoproducts. These reactions include dechlorination and epoxidation.

Photolytic Pathways Leading to Dechlorinated Metabolites of this compound

This compound can undergo photolytic dechlorination, which is the removal of chlorine atoms from its structure. This process has been observed in laboratory studies. For example, the photolysis of this compound in the presence of the amine sensitizer triethylamine (B128534) has been shown to yield photometabolites that have lost chlorine atoms. cdc.gov The specific structures of these dechlorinated metabolites are not always fully characterized in the available literature. However, it is known that for other related chlorinated compounds, photodechlorination can proceed through the abstraction of a hydrogen atom from the solvent after the photolytic cleavage of a carbon-chlorine bond. annualreviews.org It is plausible that similar radical-mediated pathways are involved in the dechlorination of this compound.

Epoxidation Reactions in this compound Photochemical Systems

Epoxidation, the formation of an epoxide ring, is a significant reaction in the photochemical system of aldrin and its isomers. While the primary epoxidation reaction is the conversion of aldrin to dieldrin, this compound itself can also be a substrate for epoxidation. epa.govarchive.org Irradiation of this compound vapor has been shown to result in the formation of photodieldrin (B171086), which is the epoxide of this compound. This reaction represents a key pathway in the ultimate fate of aldrin in the environment, as photodieldrin is reported to be a stable end-product of aldrin photodecomposition.

Furthermore, some sensitizers can induce both photoisomerization and photoepoxidation. For instance, sodium dehydroacetate can sensitize the conversion of aldrin to both this compound (isomerization) and dieldrin (epoxidation), with the subsequent potential for this compound to be epoxidized to photodieldrin. jst.go.jp

Comparative Photochemistry with Related Cyclodiene Insecticides

The photochemical behavior of aldrin and its transformation product, this compound, is best understood in comparison with other structurally related cyclodiene insecticides, such as dieldrin (an epoxide metabolite of aldrin) and isodrin (B128732) (a stereoisomer of aldrin). tandfonline.comnih.gov These compounds all undergo photoisomerization to form caged photoproducts, but the specific products and reaction efficiencies can differ.

Aldrin, upon irradiation, primarily undergoes two competing photochemical reactions: isomerization to this compound and epoxidation to dieldrin. cdc.govtandfonline.com Dieldrin itself is photochemically active and can be converted to its own photoisomer, photodieldrin. tandfonline.comannualreviews.org This subsequent reaction means that the environmental photolysis of aldrin can lead to a mixture of products, including this compound, dieldrin, and photodieldrin. cdc.govtandfonline.com Photodieldrin is considered a stable end product of this reaction sequence as it no longer possesses the chromophore necessary for further light absorption. tandfonline.com

Isodrin also undergoes photoisomerization, but its photoproducts are generally less toxic than the parent compound, which contrasts with the photoisomerization of aldrin, where this compound exhibits significant toxicity. nih.gov

The table below summarizes the primary photochemical transformations for these related cyclodiene insecticides.

Interactive Data Table: Photochemical Reactions of Cyclodiene Insecticides

| Parent Compound | Primary Photoproduct(s) | Reaction Type(s) | Key Findings |

| Aldrin | This compound, Dieldrin | Isomerization, Epoxidation | Vapor-phase photolysis yields both this compound and dieldrin. cdc.govtandfonline.com Acetone can act as a sensitizer for the formation of this compound in solution. annualreviews.org |

| Dieldrin | Photodieldrin | Isomerization | Formed from dieldrin in aqueous solutions exposed to sunlight and on plant surfaces. who.intcarnegiescience.edu Considered a stable terminal photoproduct. tandfonline.com |

| Isodrin | Photoisodrin | Isomerization | The photoisomers of isodrin are generally less toxic than the parent compound. nih.gov |

The photochemical pathways are significant for the environmental fate of cyclodiene insecticides. While aldrin and dieldrin are prochiral, their photoproducts, this compound and photodieldrin, are chiral and exist as pairs of enantiomers. nih.gov This adds another layer of complexity to their environmental behavior and toxicology. The isomerization reaction effectively alters the three-dimensional structure of the molecule, which can influence its persistence, bioaccumulation potential, and biological activity.

Stereochemical Aspects and Enantioselective Environmental Processes of Photoaldrin

Chiral Properties and Enantiomeric Forms of Photoaldrin

The parent compound, aldrin (B1666841), is achiral; however, through the process of photolysis, it converts into this compound, a compound that is chiral and exists as a pair of enantiomers. acs.orgnih.govresearchgate.net Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological enzymes and receptors, can differ significantly. This chirality is a critical factor in understanding the environmental footprint of this compound.

The formation of this compound from aldrin involves the intramolecular rearrangement of the aldrin structure upon exposure to ultraviolet radiation, leading to a caged isomer with distinct stereochemical properties. wikipedia.orgnih.gov

Enantiomer-Specific Environmental Fate and Transport of this compound

The differential behavior of enantiomers of chiral pollutants in the environment is a well-documented phenomenon. For many chiral pesticides, one enantiomer may be more biologically active or degrade at a different rate than its mirror image. nih.govnih.gov

Research into the stereoselective transformation of this compound in specific environmental compartments like soil, water, or biota is limited. However, studies on the closely related compound, photodieldrin (B171086) (the photolysis product of dieldrin), provide valuable insights. Photodieldrin is typically formed as a racemic mixture (a 1:1 ratio of its enantiomers) under the influence of natural sunlight. acs.orgnih.govresearchgate.net Despite this, analyses of environmental and biological samples, including soil and various organisms, have revealed the presence of photodieldrin with enantiomeric compositions that deviate significantly from a racemic mixture. nih.govresearchgate.net This suggests that once in the environment, enantioselective biological processes are involved in its subsequent transformation. nih.govresearchgate.net It is plausible that similar enantioselective degradation pathways, likely mediated by microorganisms, also affect the enantiomers of this compound. frontiersin.org The degradation of chiral pesticides in soil is often a biological process, with microorganisms showing a preference for one enantiomer over the other. nih.govnih.gov

Direct data on the differential enantiomeric ratios of this compound in various environmental matrices are scarce in scientific literature. The analysis of enantiomeric fractions (EFs) is a critical tool for assessing the environmental fate of chiral compounds. mdpi.com For photodieldrin, the observation of non-racemic mixtures in soil and biota indicates that one enantiomer is either preferentially degraded or bioaccumulated. nih.govresearchgate.net This leads to a shift in the enantiomeric ratio over time. The extent and direction of this shift can depend on a variety of factors, including the specific microbial populations present, soil type, temperature, and pH. Without specific studies on this compound, it is difficult to definitively state its enantiomeric ratios in the environment.

Methodological Advancements in Chiral Analysis of Persistent Organic Pollutants

The analysis of chiral persistent organic pollutants (POPs) at trace levels in complex environmental samples presents a significant analytical challenge. The development of robust analytical methods is crucial for understanding the enantioselective behavior of these compounds.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the chiral separation of pesticides. nih.govcsic.es These methods typically utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Cyclodextrin derivatives are widely used as CSPs in GC for the analysis of organochlorine pesticides. acs.orgresearchgate.net

Specifically for this compound, achieving full enantiomeric resolution has proven to be difficult. Research has shown that while using a silylated gamma-cyclodextrin (B1674603) column in GC can fully resolve the enantiomers of photodieldrin, it only results in peak broadening for this compound, which suggests only a marginal separation of its enantiomers. acs.orgnih.govresearchgate.net This highlights the need for further development of more selective analytical methods for the accurate quantification of this compound enantiomers in environmental samples. Advances in analytical instrumentation, such as multidimensional gas chromatography and tandem mass spectrometry (MS/MS), offer increased selectivity and sensitivity, which are essential for the complex task of chiral analysis in environmental matrices.

Environmental Partitioning, Transport, and Degradation Kinetics of Photoaldrin

Atmospheric Fate and Transport Mechanisms of Photoaldrin

The atmosphere is a key medium for the transformation and transport of pesticides. For this compound, its presence and persistence in the atmosphere are governed by its formation from vapor-phase aldrin (B1666841) and its subsequent degradation and deposition.

This compound is formed in the atmosphere when vapor-phase aldrin is irradiated by sunlight. Laboratory studies have shown that the irradiation of aldrin vapor can produce this compound, alongside dieldrin (B1670511). Once formed, this compound itself is subject to further photodegradation.

Research indicates that the irradiation of this compound vapor can lead to the formation of a single major photoproduct: photodieldrin (B171086). This transformation suggests a pathway where the photoisomerization of aldrin to this compound is followed by photooxidation to photodieldrin. Photodieldrin is considered to be a stable end product as it lacks a chromophore, making it resistant to further photolysis.

In a laboratory study, the irradiation of 2 mg of this compound vapor for 65 hours resulted in the formation of 20–30 µg of photodieldrin. Another study noted that the photolysis of this compound in the presence of triethylamine (B128534) could lead to photometabolites through the loss of chlorine atoms, indicating that other degradation pathways may exist under specific atmospheric conditions.

Information specifically detailing the atmospheric dispersion and deposition of this compound is scarce. While its parent compound, aldrin, is known to undergo long-range atmospheric transport, the extent to which this compound is dispersed is not well-documented.

Some atmospheric monitoring studies have failed to detect this compound, even when its parent compounds were present. For instance, air samples taken over the Irish Sea in 1973 contained dieldrin but no detectable levels of aldrin, photodieldrin, or this compound. This could suggest that this compound, if formed in the atmosphere, is either rapidly degraded or deposited, preventing its accumulation and long-range transport. However, without direct studies on its atmospheric residence time and depositional fluxes, its transport potential remains largely unquantified.

Aquatic Environmental Behavior and Hydrological Transport of this compound

The fate of this compound in aquatic systems is another critical aspect of its environmental profile, influenced by its solubility, partitioning behavior, and degradation in water.

This compound can be formed in aquatic environments through the photolysis of aldrin. When an emulsifiable concentrate of aldrin was exposed to sunlight on a glass plate for one month, the resulting residue contained 9.6% this compound.

While the formation of this compound in water is established, there is a significant lack of information regarding its own photolytic stability and degradation kinetics in aqueous systems. Studies have extensively documented the photochemical degradation of aldrin in various water types, including frozen solutions under Arctic conditions, but the subsequent fate of the this compound formed is not detailed.

The partitioning of a chemical between the water column and sediment is a key process determining its concentration, bioavailability, and persistence in aquatic environments. This behavior is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

There is no specific experimental or estimated Koc value available for this compound in the reviewed literature. For its parent compound, aldrin, the reported Koc values range from 400 to 28,000, which indicates that aldrin is expected to be moderately mobile to immobile and partition significantly to sediment and suspended solids. Given the structural similarity, it is plausible that this compound also has a strong affinity for organic matter and sediment, but this has not been experimentally verified. The lack of a specific Koc value for this compound is a critical data gap in assessing its aquatic fate.

Terrestrial Environmental Dynamics of this compound in Soil Matrices

Soil acts as a major reservoir for many persistent organic pollutants. The formation and subsequent fate of this compound in soil are influenced by a complex interplay of biotic and abiotic processes.

This compound is a known metabolite of aldrin in soil. Its formation is one of several degradation pathways for aldrin in the terrestrial environment. The presence of photodieldrin has been documented in soil that was treated with aldrin or dieldrin over 40 years prior, indicating that photoreactions play a role in the transformation of these compounds in the environment.

Despite its known formation in soil, specific research on the degradation kinetics, persistence, and mobility of this compound in soil matrices is not available in the reviewed scientific literature. The half-life of its parent compound, aldrin, in soil is estimated to be between 20 and 100 days, but it is unclear how the transformation to this compound affects its own persistence. The mobility of this compound in soil is also unquantified, representing another significant knowledge gap.

An in-depth examination of the environmental behavior of the chemical compound this compound reveals a complex interplay of physical, chemical, and biological processes that dictate its fate and transport. As a photoproduct of the persistent organochlorine pesticide aldrin, this compound's environmental dynamics are of significant interest. cdc.govresearchgate.net This article explores its partitioning, degradation, and bioaccumulation, adhering to a structured scientific outline.

Advanced Analytical and Spectroscopic Characterization of Photoaldrin

Chromatographic Techniques for Trace Analysis of Photoaldrin

Chromatographic methods are fundamental for separating and quantifying this compound, often present at trace levels in complex environmental and biological samples. Gas chromatography, in particular, offers the high resolution and sensitivity required for this task.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical tool for the identification and quantification of this compound. The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural information provided by mass spectrometry.

For analysis, a sample extract is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column, typically coated with a nonpolar or semi-polar stationary phase like 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and affinities for the stationary phase. Due to its high molecular weight and compact structure, this compound has a characteristic retention time under specific chromatographic conditions, allowing for its separation from related compounds like aldrin (B1666841), dieldrin (B1670511), and endrin.

Following separation, the analyte enters the mass spectrometer, where it is typically subjected to Electron Ionization (EI) at a standard energy of 70 eV. chromatographyonline.com This high-energy process induces fragmentation of the this compound molecule, generating a unique mass spectrum that serves as a chemical fingerprint. The molecular ion (M⁺) peak is observed, and its mass-to-charge ratio (m/z) confirms the molecular weight. The fragmentation pattern provides structural confirmation. While specific fragmentation data for this compound is not widely published, the fragmentation of its precursor, aldrin, involves characteristic losses of chlorine atoms and a retro-Diels-Alder reaction. For aldrin, key fragment ions are observed at m/z values of 263, 79, 91, and a base peak at m/z 66. researchgate.net this compound's cage structure would likely lead to a different, potentially more stable molecular ion and a distinct fragmentation pathway, which is crucial for distinguishing it from its isomers.

Quantitative analysis is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode. This involves monitoring a few specific, abundant, and characteristic ions of this compound. SIM mode significantly enhances sensitivity and selectivity, enabling the detection of this compound at parts-per-billion (ppb) or even lower concentrations.

Table 1: Typical GC-MS Parameters and Characteristic Ions for Aldrin (as a proxy for this compound)

| Parameter | Value/Description |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Splitless |

| Temperature Program | Initial 100°C, ramp to 280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (Aldrin) | m/z 66 (Base Peak), 263, 293, 327 |

Enantioselective Gas Chromatography for Chiral Resolution of this compound Enantiomers

This compound is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate toxicological and environmental fate assessments.

Enantioselective gas chromatography is the primary technique used for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The most effective and widely used CSPs for the separation of organochlorine pesticides, including cyclodienes, are derivatized cyclodextrins. researchgate.nettum.de

Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. gcms.cz By modifying the hydroxyl groups on the cyclodextrin rim with various functional groups (e.g., permethyl, trifluoroacetyl, tert-butyldimethylsilyl), their enantioselective properties can be tailored for specific analytes. nih.govrsc.org The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the this compound enantiomers and the cyclodextrin derivative. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, resulting in differential retention on the column.

The choice of the specific cyclodextrin derivative (e.g., based on α-, β-, or γ-cyclodextrin) and the type of derivatization are critical for achieving optimal resolution. Factors such as column temperature, carrier gas flow rate, and the polarity of the stationary phase in which the cyclodextrin is dissolved also significantly influence the separation. gcms.cz

Table 2: Common Chiral Stationary Phases for Enantioselective GC of Pesticides

| Chiral Selector Base | Derivative Groups | Common Application |

|---|---|---|

| β-Cyclodextrin | Permethylated, Diacetyl | Organochlorine pesticides, PCBs |

| β-Cyclodextrin | tert-Butyldimethylsilylated | Various chiral pesticides |

Spectroscopic Methods for Structural Elucidation of this compound and its Metabolites

Spectroscopic techniques are indispensable for the unambiguous confirmation of this compound's molecular structure and for identifying the structures of its transformation products or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for de novo structure elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of a molecule.

For a molecule like this compound (C₁₂H₈Cl₆), the ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their spatial relationships through spin-spin coupling. Due to the highly constrained and symmetrical cage structure of this compound, the proton spectrum is expected to be complex, with signals appearing in the aliphatic region and exhibiting intricate coupling patterns.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Based on its structure, the number of signals would confirm the molecular symmetry. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., CH, CH₂), and the presence of electronegative chlorine atoms would cause significant downfield shifts for adjacent carbons. While specific, publicly available NMR data for this compound is scarce, the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). nasa.gov For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H stretching of the aliphatic cage structure (typically 2850-3000 cm⁻¹) and various C-H bending modes. The most prominent feature would be strong absorption bands in the fingerprint region (typically 600-800 cm⁻¹) corresponding to C-Cl stretching vibrations. The absence of a C=C double bond stretch (around 1650 cm⁻¹) would be a key feature distinguishing this compound from its precursor, aldrin.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. pacificbiolabs.com This technique is particularly sensitive to conjugated systems and chromophores. Aldrin contains a dichlorinated double bond, which acts as a chromophore. In contrast, the photochemical rearrangement that forms this compound results in a saturated, non-conjugated cage structure. Consequently, this compound is not expected to show significant UV absorbance above 220 nm, unlike many other pesticides that possess aromatic rings or conjugated double bonds. This lack of a distinct UV chromophore makes UV-Vis spectroscopy less useful for direct detection but provides important structural confirmation.

X-ray Crystallography for Molecular Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map and build an exact molecular model. uu.nl

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈Cl₆ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.288 |

| b (Å) | 12.432 |

| c (Å) | 24.392 |

| Z (Molecules per unit cell) | 8 |

Data derived from related structural analyses of this compound derivatives. researchgate.net

Novel Sample Preparation and Extraction Methodologies for this compound in Complex Matrices

Modern analytical workflows are increasingly adopting innovative extraction methods that offer significant advantages over conventional solvent-intensive techniques. These methodologies, including QuEChERS, Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE), are being refined to specifically target this compound and related organochlorine pesticides in challenging sample types.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has emerged as a widely adopted technique for pesticide residue analysis in food and environmental matrices due to its simplicity, high throughput, and low solvent usage. The procedure typically involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup.

While specific recovery data for this compound using the QuEChERS method is not extensively documented in publicly available literature, the general applicability of this technique for a broad range of organochlorine pesticides suggests its potential for effective this compound extraction. For instance, a modified QuEChERS method has been successfully validated for the quantification of dieldrin, a structurally related compound, in sunflower oil, achieving recoveries between 95% and 105% scispace.com. The optimization of sorbents in the d-SPE cleanup step is crucial for removing matrix interferences, particularly in fatty matrices, where the use of activated charcoal has been shown to improve recovery rates for compounds like dieldrin scispace.com. The effectiveness of the QuEChERS method is influenced by the choice of extraction solvent and the composition of the salt mixture, which can be tailored to the specific matrix and analyte properties nih.gov.

Table 1: Representative Recovery Data for Dieldrin (a related compound) using a Modified QuEChERS Method in Sunflower Oil

| Analyte | Spiking Level (mg/kg) | Recovery (%) | RSD (%) |

| Dieldrin | 0.05 | 99 | <10 |

| Dieldrin | 0.10 | 103 | <10 |

| Dieldrin | 0.20 | 105 | <10 |

This table is illustrative of the QuEChERS method's performance for a closely related organochlorine pesticide and suggests potential applicability for this compound. Specific validation for this compound would be required.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. This technique offers reduced extraction times and solvent consumption compared to traditional methods like Soxhlet extraction.

For organochlorine pesticides, PLE has demonstrated high recovery rates from environmental matrices. A selective PLE (SPLE) procedure, which incorporates a cleanup step directly within the extraction cell, has been developed for the analysis of OCPs in soil. This method, using Florisil as the sorbent, achieved recoveries of over 80% for several OCPs, including beta-endosulfan and p,p'-DDT, which are structurally similar to this compound researchgate.netlu.se. The optimization of parameters such as temperature, solvent composition, and the number of extraction cycles is critical to achieving high extraction efficiencies with PLE nih.gov.

Table 2: Optimized Parameters and Recoveries for Selected OCPs in Soil using Selective Pressurized Liquid Extraction (SPLE)

| Parameter | Optimized Condition |

| Temperature | 100°C |

| Solvent | Acetone (B3395972)/n-heptane (1:1, v/v) |

| Extraction Time | 3 x 10 min |

| Cleanup Sorbent | Florisil |

| Analyte | Recovery (%) |

| beta-Endosulfan | >80 |

| Endosulfan sulfate | >80 |

| p,p'-DDT | >80 |

| p,p'-DDE | >80 |

This table showcases the effectiveness of SPLE for related OCPs, indicating its strong potential for this compound extraction from soil matrices.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. SFE is considered a green analytical technique due to the use of non-toxic and environmentally benign CO2.

SFE has been successfully applied to the extraction of aldrin from various food matrices, with recoveries averaging 100% at a 100 ppm spiking level and reproducibility showing a relative standard deviation of less than 3.8% doi.org. Off-line SFE coupled with gas chromatography and electron capture detection (GC-ECD) has demonstrated the capability to reach sub-ppb detection levels for aldrin, with a recovery of 96% at a 10 ppb level doi.org. The efficiency of SFE can be further enhanced by the addition of a modifier, such as a small amount of organic solvent, to the supercritical CO2, which can improve the solubility of more polar analytes.

Table 3: Performance of Supercritical Fluid Extraction for Aldrin in Food Matrices

| Parameter | On-line SFE-GC-FID | Off-line SFE-GC-ECD |

| Spiking Level | 100 ppm | 10 ppb |

| Average Recovery | 100% | 96% |

| RSD | <3.8% | 3.1% |

| MDL | 1.20 ppm | 0.23 ppb |

This data for aldrin, the precursor to this compound, highlights the high efficiency and low detection limits achievable with SFE, suggesting its suitability for this compound analysis.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, enhancing mass transfer and accelerating the extraction process. UAE is known for its rapidity, efficiency, and reduced solvent consumption.

The application of UAE for the extraction of phenolic compounds and other bioactive molecules has been extensively studied, demonstrating its effectiveness in disrupting cell walls and improving recovery yields nih.govmdpi.commdpi.com. While specific studies detailing the optimization of UAE for this compound are scarce, the principles of the technique suggest its strong potential for extracting this compound from solid matrices like soil and sediment. Key parameters to optimize for efficient UAE include solvent type, temperature, sonication time, and ultrasonic power and frequency nih.gov. The efficiency of UAE is also influenced by the sample matrix itself nih.gov.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to a sample. Analytes partition from the sample matrix onto the fiber coating and are subsequently desorbed into an analytical instrument, typically a gas chromatograph.

SPME has been validated for the simultaneous determination of a wide range of pesticides, including various organochlorine compounds, in water samples nih.govresearchgate.net. The selection of the fiber coating is a critical parameter, with polydimethylsiloxane/divinylbenzene (PDMS/DVB) being a common choice for a broad range of pesticides nih.gov. Optimization of extraction time, temperature, and agitation is necessary to achieve good sensitivity and reproducibility nih.govnih.gov. For water analysis, SPME has shown detection limits in the low ng/L range for many pesticides, with satisfactory repeatability and intermediate precision nih.gov. While direct application data for this compound is limited, the success of SPME with other pesticides of similar chemical structure indicates its promise for the analysis of this compound in aqueous matrices.

Ecological Risk Assessment and Ecotoxicological Implications of Photoaldrin

Assessment of Environmental Exposure Levels of Photoaldrin in Biota and Media

This compound is a photoproduct of the organochlorine insecticide aldrin (B1666841), formed through the action of sunlight. wikipedia.org Despite its formation from a widely used historical pesticide, data on the specific environmental concentrations of this compound are notably scarce. Most environmental monitoring has focused on its parent compound, aldrin, and its more stable and persistent metabolite, dieldrin (B1670511).

In the environment, aldrin is readily converted to dieldrin under both biotic and abiotic conditions. epa.gov Sunlight can also convert aldrin to this compound and dieldrin to photodieldrin (B171086). wikipedia.org However, monitoring studies have often not detected this compound, even in areas with known organochlorine contamination. For instance, a study of atmospheric samples from Bantry Bay, Ireland, detected dieldrin but found no measurable levels of aldrin, photodieldrin, or this compound. inchem.org This suggests that while this compound can be formed, its persistence and accumulation in the atmospheric compartment may be limited compared to dieldrin.

The physical and chemical properties of organochlorine pesticides, such as low water solubility and high lipophilicity, govern their environmental distribution. wikipedia.orgpublications.gc.ca These compounds tend to bind strongly to soil and sediment particles and have a high potential for bioaccumulation in the fatty tissues of organisms. cdc.govepa.gov Given its structural similarity to aldrin and dieldrin, it is anticipated that this compound would exhibit similar partitioning behavior, favoring accumulation in soil, sediment, and biota over remaining in water. However, without specific field measurements, the actual environmental concentrations of this compound in these media remain largely unquantified. The lack of analytical detection in some studies could be due to several factors, including rapid further degradation, low formation rates, or analytical methods not being optimized for its detection. inchem.orgffcr.or.jp

Observed Ecotoxicological Effects of this compound on Non-Target Organisms

While comprehensive ecotoxicological data for this compound are limited, available studies indicate that it possesses significant toxicity, in some cases exceeding that of its parent compound, aldrin. The enhanced toxicity of this compound in certain organisms is thought to be due to its rapid metabolism into even more toxic substances. nih.gov

Impacts on Aquatic Microorganisms and Algae

The effects of this compound on aquatic primary producers, such as algae, have been investigated to a limited extent. In a study examining the growth response of blue-green algae, this compound was shown to affect Agmenellum quadriplicatum at a concentration of 950 µ g/litre . inchem.org In the same study, neither aldrin nor dieldrin had a significant effect on the growth of this species at the concentrations tested, suggesting a higher toxic potential of the photoproduct under these conditions.

Another study investigated the uptake and metabolism of this compound by the freshwater alga Ankistrodesmus ammalloides. epa.gov This research highlights the potential for this compound to be taken up by primary producers, forming the base of the aquatic food web, which can lead to bioaccumulation in higher trophic levels.

| Organism | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|

| Agmenellum quadriplicatum (Blue-green alga) | Reduced growth rate constant | 950 | inchem.org |

Effects on Invertebrate and Vertebrate Populations

Information on the specific effects of this compound on invertebrate and vertebrate populations is sparse. However, the broader class of cyclodiene insecticides, including aldrin and dieldrin, is known to be highly toxic to a wide range of organisms, particularly insects and fish. inchem.orgwaterquality.gov.au These compounds act as neurotoxicants, causing hyperexcitation, convulsions, and ultimately death. wikipedia.org

Research on insects has shown that this compound, along with photodieldrin, is rapidly metabolized by houseflies and mosquito larvae into a more potent toxic substance. nih.gov This metabolic activation is believed to be the cause of the increased toxicity of these photoproducts compared to their parent compounds. nih.gov A study on the microcrustacean Daphnia pulex demonstrated its capacity to pick up and metabolize this compound, indicating a pathway for this compound to enter the aquatic invertebrate food chain. epa.gov

Ecosystem-Scale Disruptions and Long-Term Ecological Consequences of this compound

There is a significant lack of research specifically addressing the ecosystem-scale disruptions and long-term ecological consequences of this compound. The environmental focus has predominantly been on dieldrin due to its high persistence and bioaccumulative nature. epa.govwho.int However, based on the characteristics of organochlorine pesticides as a group, potential long-term impacts of this compound can be inferred.

Potential long-term consequences could include:

Chronic Toxicity: Continuous exposure to low levels of persistent toxicants can lead to chronic health issues in wildlife, including reproductive impairment, immune system dysfunction, and developmental problems. publications.gc.ca

Population Declines: The accumulation of toxic substances in sensitive species, particularly top predators like birds of prey and fish-eating mammals, has been linked to population declines. Dieldrin, for example, has been implicated in the deaths of mammals and the decline of species such as the otter. inchem.orgwho.int

Food Web Contamination: The presence of a persistent and toxic substance at the base of the food web (e.g., in algae) can lead to widespread contamination throughout the ecosystem as it is transferred to higher trophic levels. epa.gov

While these consequences are well-documented for compounds like dieldrin, the specific role and contribution of this compound to these ecosystem-level effects are unknown. The fact that it has not been widely detected in environmental monitoring programs might suggest a lower long-term risk compared to dieldrin, but it could also reflect a lack of targeted analysis. inchem.org Further research is needed to understand the environmental fate, persistence, and ultimate ecological impact of this specific photoproduct.

Theoretical and Computational Chemistry Applications in Photoaldrin Research

Quantum Chemical Calculations for Photoaldrin Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in detailing the step-by-step transformations that occur during chemical reactions. nih.gov They can be used to explore the pathways of reaction mechanisms, including the energies of transition states and the stability of intermediates. diva-portal.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a widely used approach in chemistry and materials science to determine the properties of molecules by focusing on the electron density. wikipedia.orgscispace.comnih.gov

In the context of this compound, DFT can be employed to:

Calculate the distribution of electrons within the molecule. This helps in identifying regions that are electron-rich or electron-deficient, which are key to understanding its reactivity.

Determine the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactions.

Model reaction pathways. By calculating the energy changes along a reaction coordinate, DFT can help elucidate the mechanism of this compound formation from aldrin (B1666841) and its subsequent reactions.

For instance, a study on the photoreactivity of dehydroacetic acid and sodium dehydroacetate used Spartan'16 software, which is based on DFT, to examine the spin densities of radicals involved in the photoisomerization of aldrin to this compound. jst.go.jp

The formation of this compound from aldrin is a photochemical reaction, meaning it is initiated by the absorption of light. wikipedia.orgnih.gov Understanding this process requires the study of the molecule's excited states.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to model the excited states of molecules. nih.govresearchgate.net These calculations can predict the wavelengths of light a molecule will absorb and the nature of the resulting excited states. researchgate.net For a photochemical reaction to occur, the molecule must absorb a photon of sufficient energy to be promoted to an excited electronic state. annualreviews.org The properties of this excited state, such as its energy and electron distribution, determine the subsequent chemical reactions. annualreviews.orgcmu.edu

In the case of this compound, modeling its photoreactivity can help to understand:

The specific wavelengths of sunlight that are most effective in converting aldrin to this compound.

The lifetime and reactivity of the excited states of aldrin that lead to the formation of this compound.

The potential for this compound itself to undergo further photochemical reactions. For example, irradiation of this compound vapor has been shown to produce photodieldrin (B171086). cdc.govepa.gov

Molecular Dynamics Simulations for this compound Environmental Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. github.io By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules. github.ionih.gov

For this compound, MD simulations can be used to investigate its interactions with various components of the environment, such as:

Water molecules: To understand its solubility and transport in aquatic systems.

Soil organic matter: To model its adsorption and persistence in soil.

Biological membranes: To investigate its potential for bioaccumulation and its interactions with living organisms.

These simulations can reveal how this compound orients itself with respect to these environmental components and the strength of the interactions, which are crucial for predicting its environmental fate and transport. plos.orgmdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies related to this compound Environmental Fate

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to predict the properties and activities of chemicals based on their molecular structure. regulations.gov QSAR models are mathematical equations that relate the chemical structure of a compound to a specific property, such as its toxicity or environmental persistence. csic.es

In the context of this compound, SAR and QSAR studies can be used to:

Predict its environmental fate. By comparing the structure of this compound to other persistent organic pollutants (POPs), its persistence, bioaccumulation potential, and long-range transport can be estimated.

Assess its potential toxicity. QSAR models developed for related organochlorine pesticides can provide an initial assessment of the potential risks associated with this compound. For example, QSAR data has been used to show that major degradates of some pesticides maintain the same mode of action and aquatic toxicity as the parent compound. regulations.gov

Guide future research. By identifying the structural features of this compound that are most important for its environmental behavior, SAR and QSAR can help to prioritize future experimental studies.

While specific QSAR models for this compound are not widely documented in the provided search results, the general principles of SAR and QSAR are highly relevant to understanding its environmental impact. The conversion of aldrin to this compound is an example of how a structural change can alter the properties of a molecule, a key concept in SAR. researchgate.net

Remediation Technologies and Environmental Management Strategies for Photoaldrin

In-Situ and Ex-Situ Remediation Approaches for Photoaldrin Contaminated Sites

Remediation techniques for contaminated sites are broadly categorized as in-situ, where the soil or water is treated in place, and ex-situ, which involves the excavation of the contaminated material for treatment elsewhere. hchforum.comisws.org.in The choice between these approaches depends on factors such as the extent and depth of contamination, the type of soil, and the cost-effectiveness of the treatment. hchforum.comuni.lu

In-situ methods are generally less disruptive to the site and can be more cost-effective for large areas of low to medium contamination. hchforum.com They reduce the risks of spreading contaminants during excavation and minimize worker exposure to volatile compounds. hchforum.com However, they can be slower and require thorough site characterization to ensure effective treatment. hchforum.com

Ex-situ methods allow for greater control over the treatment process, leading to more predictable outcomes. hchforum.com These techniques are often faster and more suitable for "hot spots" with high concentrations of contaminants near the surface. hchforum.com The primary disadvantage is the cost and environmental impact of excavation and transportation. hchforum.com

While specific studies on this compound are limited, research on its parent compound, aldrin (B1666841), and other organochlorine pesticides provides insight into potentially effective remediation technologies.

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. uni.lu It is considered an environmentally friendly and cost-effective remediation strategy. uni.lu For organochlorine pesticides like aldrin and its derivatives, bioremediation can proceed under both aerobic and anaerobic conditions.

While direct evidence for this compound bioremediation is scarce, studies on dieldrin (B1670511), a closely related compound, suggest that certain fungi and bacteria possess the metabolic capabilities to degrade these persistent molecules. For example, the marine fungus P. miczynskii has shown promise in the biotransformation of dieldrin. researchgate.net Research has also demonstrated that combined biostimulation (adding nutrients to stimulate existing microbes) and bioaugmentation (introducing specific microbes) can be effective for in-situ bioremediation of organochlorine-pesticide-contaminated soil, achieving significant reductions in contaminant concentrations after an acclimation period. nih.gov

A technology known as DARAMEND®, which uses solid-phase organic amendments to stimulate indigenous microbial activity under sequential anaerobic and aerobic conditions, has been shown to be effective for the bioremediation of soils contaminated with organochlorine pesticides. hchforum.com This approach facilitates the dechlorination of these compounds under anaerobic conditions, followed by the degradation of intermediate metabolites under aerobic conditions. hchforum.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs are considered effective for the degradation of recalcitrant organic pollutants that are resistant to conventional treatment methods. researchgate.net

Various AOPs have been investigated for the degradation of aldrin, the parent compound of this compound. These include:

Fenton and Photo-Fenton: These processes use hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. The addition of UV light (photo-Fenton) can enhance the degradation efficiency. nih.gov

UV/H₂O₂: This method involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. nih.gov

Photocatalysis: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.net

Studies on the degradation of aldrin adsorbed on materials like Na-montmorillonite and activated carbon have shown high removal efficiencies using UV/Fenton and UV/H₂O₂ processes. nih.gov For instance, the UV/Fenton technique achieved 95% removal of aldrin from Na-montmorillonite. nih.gov The degradation efficiency of aldrin using different AOPs on activated carbon was found to be in the order of UV/Fenton > UV/H₂O₂ > Fenton > UV/Fe²⁺. nih.gov Given the structural similarities, it is plausible that these AOPs would also be effective in degrading this compound. The hydroxyl radical produced during pyrite (B73398) oxidation has been noted to cause the degradation of both this compound and photodieldrin (B171086). core.ac.uk

Strategies for Minimizing Environmental Release of Legacy this compound Contaminants

Legacy pesticides like aldrin and its photoproduct, this compound, can persist in the soil for many years. orst.edu Minimizing the environmental release and human exposure from these contaminated sites is a critical aspect of environmental management. Strategies to achieve this include:

Containment: In cases where remediation is not immediately feasible, containment measures such as capping the contaminated soil with clean fill can reduce exposure pathways for humans and wildlife. orst.edu This is a common practice for former agricultural lands that have been redeveloped. wa.gov

Sorption: The use of amendments like biochar and activated carbon can help to immobilize pesticide residues in the soil. isws.org.innih.gov These materials have a high sorption capacity, which reduces the bioavailability of the contaminants and prevents their mobilization into water sources. isws.org.in

Land Use Management: Implementing land use controls and providing public education are essential, especially in areas with a history of pesticide use, such as former orchards. wa.govwa.gov This includes soil testing before redevelopment, disclosing contamination during property transactions, and advising homeowners on safe gardening practices, such as using raised beds with clean soil. wa.gov

Proper Management of Stockpiles: Obsolete pesticide stockpiles are a significant source of soil and water contamination. undrr.org Proper inventory, management, and disposal of these stockpiles are crucial to prevent further environmental releases. undrr.orgregenesis.com

Policy and Regulatory Frameworks for Persistent Photoproducts like this compound

The regulation of persistent organic pollutants (POPs) and their photoproducts is addressed through a combination of national and international frameworks. Aldrin and dieldrin are listed under the Stockholm Convention on Persistent Organic Pollutants, a global treaty aimed at eliminating or restricting the production and use of POPs. researchgate.netepa.gov This convention also addresses the management of POPs waste in an environmentally sound manner. researchgate.net

The United Nations Economic Commission for Europe (UNECE) Protocol on POPs also targets the elimination of discharges, emissions, and losses of specific POPs, including aldrin and dieldrin. unece.org

At the national level, agencies like the U.S. Environmental Protection Agency (EPA) have established regulations for pesticides and their degradation products. epa.gov The registration process for pesticides requires data on their environmental fate, including photodecomposition, to assess potential risks. epa.govnih.gov For legacy pesticides, regulations often focus on site cleanup levels and risk management to protect human health and the environment. wa.gov

While these regulations primarily target the parent compounds like aldrin and dieldrin, the concern for their persistent and toxic photoproducts is an implicit driver for these policies. The overarching goal of these frameworks is to prevent further environmental contamination and to manage the risks posed by legacy pollutants, including this compound.

Q & A

Basic: What experimental methods are recommended to study the photodegradation pathways of aldrin to photoaldrin?

To investigate aldrin-to-photoaldrin photodegradation, design controlled UV exposure experiments using environmental wavelengths (>290 nm). Use thin-film plates or vapor-phase systems to simulate atmospheric conditions . Key parameters include:

- UV intensity : Calibrate using radiometers to ensure consistency.

- Exposure time : Monitor degradation kinetics (e.g., aldrin’s half-life: ~113 hours under UV) .

- Analytical methods : Employ gas chromatography (GC) coupled with mass spectrometry (MS) to identify this compound and dieldrin as primary photoproducts. Confirm structures via comparison with authentic standards .

Table 1 : Photodegradation parameters for aldrin and dieldrin

| Compound | UV Wavelength (nm) | Half-Life (hours) | Major Photoproducts |

|---|---|---|---|

| Aldrin | >290 | 113 | This compound, Dieldrin |

| Dieldrin | >290 | 153 | Photodieldrin |

Advanced: How can enantioselective analysis resolve discrepancies in this compound’s environmental fate?

This compound’s chirality complicates environmental tracking. Use enantioselective GC with γ-cyclodextrin columns to separate enantiomers . Environmental samples often show non-racemic ratios (e.g., soil samples post-aldrin application), indicating enantioselective microbial degradation or abiotic processes. For example:

- Field studies : Compare enantiomer fractions (EFs) in aged soils vs. freshly irradiated dieldrin. A deviation from EF = 0.5 suggests biological transformation .

- Limitations : Marginal resolution of this compound enantiomers requires high-resolution MS/MS validation to avoid false positives .

Basic: What are the critical steps to ensure reproducibility in this compound synthesis for toxicity assays?

Reproducible synthesis requires:

Standardized UV exposure : Use solar simulators with calibrated irradiance (e.g., 45 hours for aldrin vapor ).

Purity control : Purify this compound via column chromatography and verify purity (>98%) via NMR and high-resolution MS .

Metabolite validation : Confirm absence of residual aldrin/dieldrin using GC-ECD (electron capture detection) .

Advanced: How do contradictory findings on photodieldrin’s persistence inform experimental design?

While lab studies report photodieldrin as stable , environmental samples show enantiomer-selective degradation . To reconcile this:

- Controlled field trials : Expose dieldrin-spiked soils to natural sunlight and track photodieldrin enantiomers over seasons.

- Biotic-abiotic interplay : Use sterile vs. non-sterile soil microcosms to isolate microbial contributions .

- Advanced analytics : Apply chiral LC-QTOF-MS to detect trace metabolites (e.g., dechlorinated derivatives) .

Basic: What protocols validate this compound’s identity in environmental samples?

Follow a tiered approach:

Screening : GC-MS with non-polar columns (e.g., DB-5) for preliminary identification .

Confirmation : Compare retention indices and mass spectra with synthesized this compound.

Quantitation : Use isotope-labeled internal standards (e.g., ¹³C-photoaldrin) to correct matrix effects .

Advanced: What methodologies assess the ecological risks of this compound’s enhanced toxicity?

This compound’s conversion to toxic ketones in biota requires:

- In vitro assays : Expose insect cell lines (e.g., Drosophila S2) to this compound and measure apoptosis via flow cytometry .

- Metabolite profiling : Use HRMS to identify polar metabolites (e.g., hydroxylated derivatives) in mosquito larvae .

- Field correlation : Link this compound levels in Cucurbitaceae crops with bioaccumulation factors in pollinators .

Basic: How should researchers handle conflicting data on this compound’s atmospheric stability?

Address contradictions via:

- Multimodal analysis : Combine lab-based photolysis studies (controlled UV) with field air sampling (e.g., PTFE filters for particulate-bound this compound) .

- Modeling : Use atmospheric dispersion models to predict this compound’s half-life under varying ozone/UV conditions .

Advanced: What strategies optimize chiral separation of this compound for environmental monitoring?

Optimize GC conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.